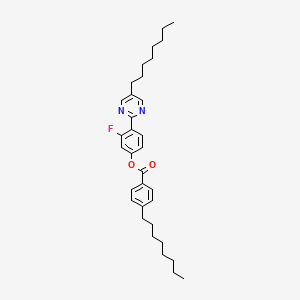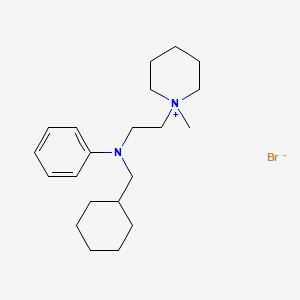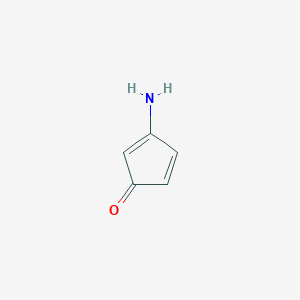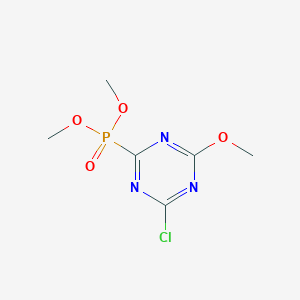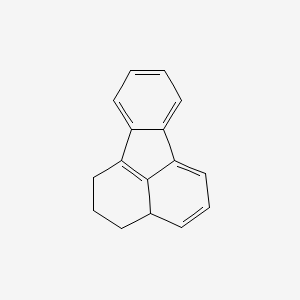![molecular formula C16H18N2OS B14339309 (2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one CAS No. 95263-58-4](/img/structure/B14339309.png)
(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a diethylamino group attached to a phenyl ring, which is further connected to an imino group and a thiophene ring. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one typically involves the condensation of 4-(diethylamino)benzaldehyde with thiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the diethylamino group.
Aplicaciones Científicas De Investigación
(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the diethylamino and thiophene groups can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one
- (2E)-2-{[4-(Pyrrolidin-1-yl)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one
- (2E)-2-{[4-(Morpholin-4-yl)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one
Uniqueness
(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This compound’s structure allows for specific interactions with molecular targets, making it a valuable candidate for various applications in research and industry.
Propiedades
Número CAS |
95263-58-4 |
|---|---|
Fórmula molecular |
C16H18N2OS |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
2-[4-(diethylamino)phenyl]imino-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C16H18N2OS/c1-3-18(4-2)14-9-7-13(8-10-14)17-12-15(19)16-6-5-11-20-16/h5-12H,3-4H2,1-2H3 |
Clave InChI |
AZQDSJSVFCNWAE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=CC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


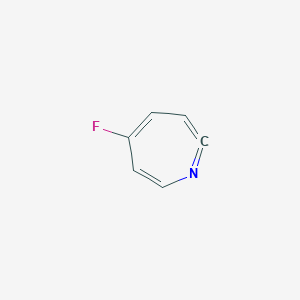
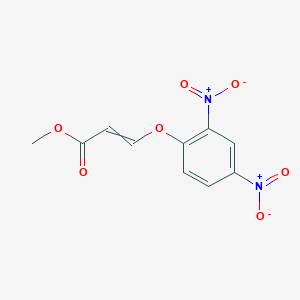
![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]octanoyl chloride](/img/structure/B14339235.png)
![(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14339240.png)
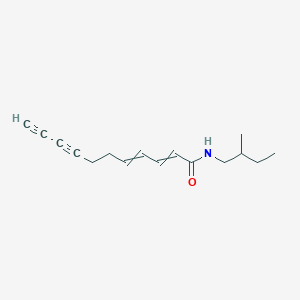
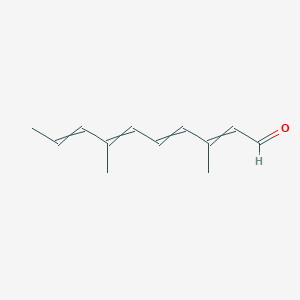
![1-[2-(Hexyloxy)ethoxy]nonane](/img/structure/B14339270.png)
![2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]-](/img/structure/B14339276.png)
